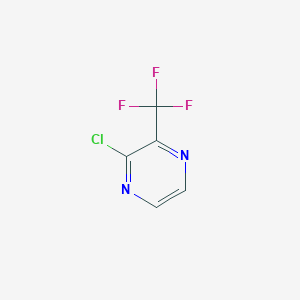

2-Chloro-3-(trifluoromethyl)pyrazine

Übersicht

Beschreibung

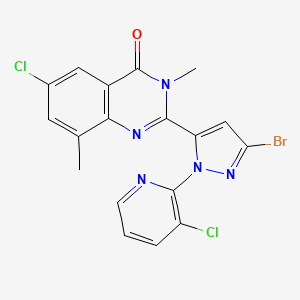

2-Chloro-3-(trifluoromethyl)pyrazine is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. This compound is characterized by the presence of a pyrazine ring, a chloro group at the second position, and a trifluoromethyl group at the third position. The trifluoromethyl group is a significant moiety in medicinal chemistry due to its lipophilic nature and ability to enhance metabolic stability .

Synthesis Analysis

The synthesis of related pyrazine derivatives often involves regioselective reactions. For instance, the one-pot synthesis of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines has been achieved through a reaction involving hydrazides and 2,3-dichloropyrido[2,3-b]pyrazine, followed by intramolecular cyclization . Another study reports the regiospecific synthesis of trifluoromethylated pyrimidines from reactions involving 4-alkoxyvinyl trifluoro[chloro]methyl ketones and hydrazine pyrimidines . Additionally, 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives have been synthesized from 2-chloro-3-hydrazinylpyrazine using chloramine T, showcasing the versatility of the chloro group on the pyrazine ring for further functionalization .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR and FT-Raman, along with computational methods, have been used to investigate the molecular structure of pyrazine derivatives. For example, the molecular structure and vibrational frequencies of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide have been studied, revealing insights into the charge transfer within the molecule and the stability arising from hyper-conjugative interactions . These studies are crucial for understanding the electronic properties and reactivity of the pyrazine ring system.

Chemical Reactions Analysis

Pyrazine derivatives undergo various chemical reactions that allow for the synthesis of complex molecules. The chloro and trifluoromethyl groups on the pyrazine ring can participate in nucleophilic substitution reactions, as well as in cyclization and chlorination reactions, which are essential for the synthesis of anticancer drugs . Furthermore, the reactivity of the trifluoromethyl group has been explored, showing its transformation to amide and amidine groups upon reaction with nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-(trifluoromethyl)pyrazine derivatives are influenced by the substituents on the pyrazine ring. The presence of electron-withdrawing groups such as the trifluoromethyl group can affect the electron density distribution, bond lengths, and vibrational frequencies of the molecule . The hyperpolarizability and nonlinear optical properties of these compounds are also of interest due to the extended π-electron delocalization over the pyrazine ring . Additionally, the molecular electrostatic potential maps provide insights into the sites of reactivity towards electrophilic and nucleophilic attacks .

Wissenschaftliche Forschungsanwendungen

DNA Binding Properties

2-Chloro-3-(trifluoromethyl)pyrazine derivatives have been studied for their interaction with DNA. Mech-Warda et al. (2022) explored the physicochemical and cytotoxic properties of 2-chloro-3-hydrazinopyrazine (2Cl3HP), finding it to have a high affinity for DNA without toxicity toward human dermal keratinocytes. This suggests potential clinical applications of these compounds in DNA-targeting therapies (Mech-Warda et al., 2022).

Optoelectronic Material Development

Pyrazine derivatives are significant in the development of organic optoelectronic materials. Meti et al. (2017) reported on the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, indicating their potential in optoelectronic applications due to their favorable optical and thermal properties (Meti et al., 2017).

Synthesis of Novel Compounds

The chloro group on pyrazine enables the synthesis of new synthetic scaffolds, as demonstrated by Mal et al. (2015). They described a facile synthesis method for 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives from 2-chloro-3-hydrazinylpyrazine, suggesting applications in developing new chemical entities (Mal et al., 2015).

Antitumor Activity

The derivative 3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine, synthesized from 2,3-dichloropyrazine, is noted as an important intermediate for small molecule anticancer drugs. Zhang et al. (2019) highlighted its synthesis and optimization, pointing to its significance in the development of anticancer therapies (Zhang et al., 2019).

Serotoninmimetic Activity

Lumma et al. (1978) synthesized a series of 2-(1-piperazinyl)pyrazines, including 6-chloro-2(1-piperazinyl)pyrazine, which showed potent central serotoninmimetic activity. This research implies the potential use of these compounds in neurological or psychiatric applications (Lumma et al., 1978).

Safety And Hazards

Zukünftige Richtungen

The future directions for “2-Chloro-3-(trifluoromethyl)pyrazine” and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Eigenschaften

IUPAC Name |

2-chloro-3-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNHOYJCHUHVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443971 | |

| Record name | 2-chloro-3-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(trifluoromethyl)pyrazine | |

CAS RN |

191340-90-6 | |

| Record name | 2-chloro-3-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-(trifluoromethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)

![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)